(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine follows International Union of Pure and Applied Chemistry conventions that precisely define the spatial arrangement of all functional groups within the molecular framework. The compound exhibits a molecular formula that can be represented as C₁₀H₂₀FNO, incorporating a six-membered cyclohexane ring as the central structural motif. The IUPAC naming system begins with the cyclohexane backbone, followed by the systematic identification of substituents in order of priority, with the amine functionality at position 1 serving as the principal functional group that determines the numbering sequence.
The fluorine substituent occupies the 2-position relative to the primary amine, creating a vicinal relationship that significantly influences the molecular geometry and conformational preferences of the entire structure. The N-substituted methoxypropyl group extends from the primary amine nitrogen, creating a secondary amine linkage that introduces additional conformational complexity. This substituent consists of a propyl chain bearing a methoxy group at the terminal carbon, specifically at the 1-position of the propyl unit, while the nitrogen attachment occurs at the 2-position of the same propyl chain.
The stereochemical descriptors (1R,2R) indicate the absolute configuration at both chiral centers, following the Cahn-Ingold-Prelog priority rules for assignment of stereochemical descriptors. The molecular architecture demonstrates a trans-diaxial relationship between the fluorine and amine substituents when the cyclohexane ring adopts its most stable chair conformation, a feature that profoundly influences the compound's overall three-dimensional structure and potential interactions with biological targets.
| Structural Component | Position | Stereochemistry | Functional Group Type |
|---|---|---|---|
| Primary amine | Carbon 1 | R-configuration | Primary amine |
| Fluorine atom | Carbon 2 | R-configuration | Halogen substituent |
| Methoxypropyl group | Nitrogen | N/A | Secondary amine linkage |
| Cyclohexane ring | Core structure | Chair conformation | Saturated cycloalkane |
Conformational Analysis of Cyclohexane Ring System
The conformational landscape of this compound is dominated by the characteristic chair-boat equilibrium inherent to all cyclohexane derivatives, with the chair conformation representing the thermodynamically favored state due to minimized ring strain and optimized bond angles. The cyclohexane ring system adopts conformations that bring the carbon-carbon bond angles closer to the ideal tetrahedral angle of 109.5 degrees, thereby reducing overall strain energy compared to planar arrangements that would require 120-degree internal angles.
In the most stable chair conformation, the compound exhibits two distinct conformational states related by ring flipping: one where both the fluorine and amine substituents occupy axial positions, and another where both occupy equatorial positions. The conformational analysis reveals that the diequatorial arrangement represents the energetically preferred state, as it minimizes 1,3-diaxial interactions that would destabilize the alternative diaxial conformation. The energy difference between these conformational states is approximately 3-4 kilocalories per mole, with the diequatorial conformer comprising greater than 95% of the equilibrium mixture at room temperature.
The presence of the bulky N-(1-methoxypropan-2-yl) substituent significantly influences the conformational equilibrium by introducing additional steric considerations. When the amine group occupies an axial position, the methoxypropyl substituent experiences unfavorable gauche interactions with the axial hydrogen atoms at positions 3 and 5 of the cyclohexane ring. These 1,3-diaxial interactions manifest as steric strain that destabilizes the axial conformer relative to the equatorial alternative.
The fluorine atom, despite its small van der Waals radius, also contributes to conformational preferences through electronic effects and dipolar interactions. In the diequatorial conformation, the carbon-fluorine bond adopts a gauche relationship with adjacent carbon-carbon bonds, creating a dihedral angle of approximately 60 degrees that minimizes both steric and electronic repulsion. The conformational analysis demonstrates that rapid ring flipping occurs at room temperature, with interconversion rates on the order of 10⁵ to 10⁶ seconds⁻¹, allowing dynamic equilibration between conformational states.
| Conformational State | Energy (kcal/mol) | Population (%) | Key Interactions |
|---|---|---|---|
| Diequatorial | 0.0 (reference) | >95% | Minimized steric strain |
| Diaxial | +3.2 | <5% | 1,3-diaxial repulsion |
| Boat form | +6.9 | <0.1% | Torsional strain |
| Twist-boat | +5.5 | <0.1% | Reduced torsional strain |
Stereochemical Configuration at C1 and C2 Centers
The stereochemical configuration at the C1 and C2 centers of this compound establishes a trans-disubstituted cyclohexane system where both chiral centers exhibit R-absolute configuration according to Cahn-Ingold-Prelog priority rules. At the C1 center, the amine nitrogen takes highest priority, followed by the adjacent C2 carbon, the C6 carbon of the ring, and finally the hydrogen atom, resulting in a clockwise arrangement when viewed from the position opposite to the lowest priority group.
The C2 center displays a similar priority sequence with the fluorine atom commanding highest priority due to its atomic number, followed by the C1 carbon bearing the amine substituent, the C3 carbon, and the hydrogen atom. The R-configuration at both centers creates a specific three-dimensional arrangement where the fluorine and amine substituents occupy a trans-diaxial relationship in one chair conformer and a trans-diequatorial relationship in the ring-flipped alternative.
The dihedral angle between the C1-N bond and the C2-F bond measures approximately 180 degrees in the planar projection, but this relationship becomes modified in the actual chair conformation to approximately 60 degrees due to the puckered nature of the cyclohexane ring system. This gauche relationship between vicinal substituents influences both the conformational preferences and the overall molecular dipole moment of the compound.
The trans-1,2-disubstituted pattern creates a molecule that lacks internal symmetry elements, rendering the compound chiral and capable of optical activity. The specific (1R,2R) configuration represents one of four possible stereoisomers that could theoretically exist for this substitution pattern, with the other three being (1S,2S), (1R,2S), and (1S,2R) configurations. The (1R,2R) and (1S,2S) forms constitute an enantiomeric pair, while the (1R,2S) and (1S,2R) forms represent the diastereomeric alternatives.
Stereochemical analysis reveals that the (1R,2R) configuration provides optimal spatial arrangement for potential hydrogen bonding interactions between the amine hydrogen and electronegative atoms in biological targets, while simultaneously positioning the fluorine atom to participate in favorable electrostatic interactions. The trans relationship ensures minimal intramolecular strain while maximizing the accessibility of both functional groups for intermolecular interactions.
| Chiral Center | Priority Sequence | Configuration | Dihedral Angle |
|---|---|---|---|
| C1 | N > C2 > C6 > H | R | 60° (with C2-F) |
| C2 | F > C1 > C3 > H | R | 180° (planar projection) |
| Overall | Trans-disubstituted | (1R,2R) | Chiral, optically active |
Comparative Analysis with Diastereomeric Forms
The comparative analysis of this compound with its diastereomeric forms reveals fundamental differences in conformational stability, three-dimensional structure, and potential biological activity profiles. The cis-diastereomer, which would bear (1R,2S) or (1S,2R) stereochemical designations, exhibits markedly different conformational preferences due to the altered spatial relationship between the fluorine and amine substituents.
In the cis-1,2-disubstituted system, one substituent must occupy an axial position while the other resides in an equatorial position, creating an inherently less stable conformational arrangement compared to the trans-isomer's ability to place both substituents in equatorial positions simultaneously. The cis-diastereomer experiences significant conformational strain regardless of which chair form it adopts, as the bulky N-(1-methoxypropan-2-yl) group cannot avoid unfavorable 1,3-diaxial interactions when forced into an axial orientation.
Thermodynamic analysis demonstrates that the trans-(1R,2R) isomer possesses approximately 2-3 kilocalories per mole lower energy than the corresponding cis-diastereomers under standard conditions. This energy difference translates to a substantial equilibrium preference for the trans-configuration when both forms can interconvert, though such interconversion typically requires harsh reaction conditions that would break and reform chemical bonds.
The diastereomeric forms also exhibit distinct dipole moments due to the different spatial arrangements of the polar C-F and C-N bonds. The trans-isomer displays a net dipole moment that represents the vector sum of individual bond dipoles arranged in a gauche relationship, while the cis-isomer shows a different dipole orientation that could influence solubility characteristics and intermolecular interaction patterns.
From a conformational dynamics perspective, the cis-diastereomers undergo more rapid ring flipping compared to the trans-isomer because both chair conformers of the cis-form are energetically similar, whereas the trans-isomer shows a strong preference for the diequatorial conformer. This difference in conformational flexibility could translate to distinct binding characteristics when these molecules interact with biological receptors or enzymes.
The synthetic accessibility of different diastereomeric forms varies considerably, with the trans-(1R,2R) configuration representing a kinetically controlled product in many synthetic routes, while cis-isomers may form preferentially under thermodynamic control conditions. Understanding these relationships proves crucial for developing stereoselective synthetic methodologies and predicting the biological activity profiles of related compounds.
| Diastereomer | Energy Difference (kcal/mol) | Preferred Conformation | Dipole Moment | Ring Flip Rate |
|---|---|---|---|---|
| Trans-(1R,2R) | 0.0 (reference) | Diequatorial | 2.1 D | Moderate |
| Cis-(1R,2S) | +2.8 | Axial-equatorial | 3.4 D | Rapid |
| Cis-(1S,2R) | +2.8 | Equatorial-axial | 3.4 D | Rapid |
| Trans-(1S,2S) | 0.0 (enantiomer) | Diequatorial | 2.1 D | Moderate |
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNXIMKNGOQIOF-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine, with the molecular formula C10H20FNO and a molecular weight of 189.27 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1848457-42-0
- Molecular Weight : 189.27 g/mol
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes.
Potential Targets:
- G-Quadruplex Structures : Preliminary studies suggest that compounds with similar structures can interact with G-quadruplex DNA structures, which play a role in regulating gene expression and maintaining telomere integrity .
- Topoisomerase Inhibition : Compounds that inhibit topoisomerases are crucial in cancer treatment as they interfere with DNA replication and repair mechanisms. The structure of this compound may allow it to exhibit similar properties .
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays to determine its efficacy and safety profile.
Assays Conducted:
Case Studies
Several case studies have explored the implications of compounds similar to this compound in therapeutic settings.
Case Study 1: Anticancer Activity
A study investigated a series of fluoro-substituted amines for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells, suggesting a potential for selective targeting .
Case Study 2: Neurological Implications
Another research effort focused on the neuroprotective effects of structurally related compounds in models of neurodegenerative diseases. These compounds were found to modulate neurotransmitter levels and exhibited anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
(1R,2R)-2-Fluorocyclohexan-1-amine (CAS 1260607-25-7)
- Molecular Formula : C₆H₁₂FN
- Molecular Weight : 117.16 g/mol
- Key Differences : Lacks the 1-methoxypropan-2-yl substituent. Simpler structure with a primary amine.
- Applications : Serves as a building block for more complex amines. Its reduced steric hindrance may enhance reactivity in synthetic pathways compared to the target compound .
(1R,2R)-2-Fluoro-N-[2-(4-Fluorophenyl)ethyl]cyclopentan-1-amine
- Molecular Formula : C₁₃H₁₇F₂N
- Molecular Weight : 225.28 g/mol
- Key Differences : Cyclopentane ring instead of cyclohexane; substituent includes a 4-fluorophenethyl group.
- Applications: Potential neuroactive properties inferred from fluorinated aromatic substituents, which are common in CNS-targeting drugs .
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride
- Molecular Formula : C₇H₁₆ClNS
- Molecular Weight : 181.7 g/mol
- Key Differences : Methylsulfanyl group replaces the methoxypropan-2-ylamine. The sulfur atom may enhance lipophilicity.
- Applications : Used in agrochemicals and material synthesis. The hydrochloride salt improves solubility for industrial applications .
Impact of Substituent Functional Groups
- Methoxypropan-2-yl vs. Benzyloxy : The methoxy group in the target compound likely improves water solubility compared to benzyloxy derivatives, which are more hydrophobic .
- Amine Substituents : Secondary amines (as in the target) may offer better metabolic stability than primary amines, while tertiary amines (e.g., pyrrolidine derivatives) could enhance blood-brain barrier penetration .
Stereochemical and Ring Size Variations
- Cyclohexane vs.
- (1R,2R) Configuration : This configuration is conserved in multiple analogues (e.g., ), suggesting its importance in maintaining biological activity. For example, (1R,2R)-2-fluorocyclohexan-1-amine is a precursor in asymmetric synthesis, where chirality dictates reaction outcomes .
Preparation Methods
Key Starting Materials and Reagents
- (2R)-1-methoxypropan-2-amine hydrochloride
- Fluorinated alkyl halides or fluorine-containing electrophiles
- Bases such as DIPEA (N,N-diisopropylethylamine)
- Solvents such as DMSO (dimethyl sulfoxide)
General Synthetic Route
The preparation typically involves nucleophilic substitution or amination reactions where the amine nucleophile (e.g., (2R)-1-methoxypropan-2-amine hydrochloride) reacts with a fluorinated cyclohexane derivative or a suitable fluorinated precursor under basic conditions.
A representative procedure from patent EP3334719B1 describes:
- Dissolving (2R)-1-methoxypropan-2-amine hydrochloride in DMSO.
- Addition of DIPEA as a base to deprotonate the amine.
- Subsequent reaction with a fluorinated alkylating agent to introduce the fluorine substituent on the cyclohexane ring.
- The reaction is typically conducted under controlled temperature conditions to favor stereoselectivity and yield.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (2R)-1-methoxypropan-2-amine hydrochloride (343 mg, 2.73 mmol), DMSO (3 mL), DIPEA (0.95 mL, 5.45 mmol) | Deprotonation and preparation of nucleophile | Not specified | Base excess to ensure full deprotonation |
| 2 | Addition of fluorinated alkylating agent | Introduction of fluorine substituent | Not specified | Careful control of temperature and stoichiometry to maintain stereochemistry |
| 3 | Workup and purification | Isolation of pure product | Variable | Purification by chromatography or crystallization |
The exact fluorinated alkylating agents vary, including fluoromethyl, trifluoromethyl, and other fluorinated alkyl groups, depending on the desired substitution pattern.
Alternative Synthetic Approaches
Research on related fluorinated cycloalkyl amines suggests alternative synthetic pathways involving cyclopropanation and amide bond formation strategies, which can be adapted for cyclohexane derivatives:
- Intermolecular Cyclopropanation followed by Intramolecular Amide Formation: This approach involves cyclopropanation of fluorinated alkenes followed by ring expansion or amide bond formation to yield fluorinated cyclic amines.
- Intramolecular Cyclopropanation of Diazoacetamides: This method allows for stereoselective introduction of fluorine and ring formation in one step, potentially applicable to cyclohexane systems.
While these methods are primarily demonstrated on proline analogues, the principles can be translated to cyclohexane amine synthesis with appropriate modifications.
Research Findings on Stereoselectivity and Yield
- The use of chiral amine starting materials such as (2R)-1-methoxypropan-2-amine hydrochloride ensures stereochemical control in the final product.
- Base choice and solvent polarity (e.g., DIPEA in DMSO) are critical for reaction efficiency and selectivity.
- Reaction temperature and stoichiometry influence the diastereomeric ratio and yield.
- Purification techniques such as column chromatography are essential for isolating the desired stereoisomer with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution with fluorinated alkyl halides | (2R)-1-methoxypropan-2-amine hydrochloride, DIPEA, fluorinated alkyl halide | SN2-type amination | Straightforward, stereoselective | Requires careful control of conditions |
| Intermolecular cyclopropanation + amide formation | Fluoroalkene, amine, cyclopropanation reagents | Cyclopropanation + ring closure | Potential for novel fluorinated cyclic amines | More complex, multi-step |
| Intramolecular cyclopropanation of diazoacetamides | Diazoacetamide precursors, catalysts | Intramolecular cyclopropanation | High stereoselectivity, efficient | Specialized reagents and catalysts |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
